2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound featuring a para-substituted pinacol boronate ester on an aniline ring with fluorine atoms at the 2-, 3-, and 6-positions. This structure combines the electron-withdrawing effects of fluorine substituents with the reactivity of the boronate group, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems.
Properties
Molecular Formula |
C12H15BF3NO2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)10(17)9(16)8(6)15/h5H,17H2,1-4H3 |
InChI Key |
NTBYQIBBPOTFCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
-
- Trifluoroaniline derivative (e.g., 2,3,6-trifluoroaniline)
- Pinacolborane (or other boronic acid esters)
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., potassium carbonate or sodium hydroxide)
-
- Solvent: Typically a mixture of organic solvents such as toluene or ethanol with water.
- Temperature: The reaction is usually conducted at elevated temperatures (around 80°C to 100°C).
- Time: The reaction time can vary but is typically several hours.
-
- Combine the trifluoroaniline derivative, pinacolborane, palladium catalyst, and base in the solvent mixture.
- Heat the reaction mixture under reflux for the specified time.
- Cool the mixture, then extract the product using an organic solvent.
- Purify the product by column chromatography or recrystallization.
Miyaura Borylation
Miyaura borylation is another method used for the synthesis of borylated arenes. This involves the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.
| Reagent | Role | Amount |
|---|---|---|
| Aryl Halide | Starting Material | 1 eq. |
| B2pin2 | Boronic Acid Ester | 1.5 eq. |
| Pd(PPh3)4 | Catalyst | 0.05 eq. |
| KOAc | Base | 2 eq. |
| Solvent | Toluene or DMSO | - |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between its boronate group and aryl/heteroaryl halides. Key features include:
Mechanism :
-
Transmetallation between the boronate ester and palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Oxidative addition of the aryl halide to palladium(0), followed by reductive elimination to form the coupled product .
Reaction Conditions :
| Parameter | Typical Value |
|---|---|
| Catalyst | PdCl₂(dppf), Pd(OAc)₂, or Pd(PPh₃)₄ |
| Base | K₂CO₃, NaOAc, or Et₃N |
| Solvent | DMF, THF, or EtOH |
| Temperature | 50–90°C |
| Yield Range | 60–85% |
Applications :
Protodeboronation
Under acidic or aqueous conditions, the boronate group may undergo protodeboronation, yielding the corresponding aryl fluoride derivative:
Conditions :
Example Reaction :
Impact :
Conversion to Trifluoroborate Salts
The compound can be converted into potassium trifluoroborate (KArBF₃) for enhanced stability and solubility:
Procedure :
Results :
| Property | Value |
|---|---|
| Yield | 75–90% |
| Stability | Improved hydrolytic resistance |
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the para-position relative to the amino group:
Reactions :
-
Amidation : Reacts with acyl chlorides (e.g., RCOCl) in DMF to form aryl amides .
-
Alkylation : Couples with alkyl halides under basic conditions (e.g., NaH in THF) .
Example :
Synthetic Limitations and Mitigation
Scientific Research Applications
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoroaniline moiety can enhance the reactivity and selectivity of the compound in various reactions due to the strong electron-withdrawing effect of the fluorine atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s fluorination pattern and boronate substitution distinguish it from analogs. Key comparisons include:
Key Observations:
- Boronate Position: Para-substituted boronates (e.g., target compound) exhibit higher conjugation efficiency in cross-couplings than meta-substituted variants (e.g., 3-fluoro analog) .
- Functional Group Trade-offs: The CF₃ group in CAS 1058062-64-8 offers stronger electron withdrawal but may reduce solubility compared to fluorine .
Reactivity in Cross-Coupling Reactions
- Target Compound vs. 4-(Pinacol boronate)aniline: The trifluoro substitution likely lowers the electron density of the aromatic ring, enhancing oxidative addition to Pd(0) catalysts. This contrasts with the non-fluorinated analog, which requires longer reaction times or higher catalyst loads .
- Comparison with CF₃ Analogs: While CF₃ groups (e.g., CAS 1058062-64-8) provide stronger electron withdrawal, fluorinated systems (target compound) are more synthetically versatile due to fluorine’s smaller steric footprint .
Biological Activity
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅BF₃NO₂
- Molecular Weight : 273.06 g/mol
- CAS Number : 1451391-20-0
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus were reported between 4–8 μg/mL .
Anticancer Activity
The compound has shown promising results in preclinical studies concerning cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that related compounds exhibited strong inhibitory effects on cell proliferation with IC₅₀ values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity : Notably, the compound displayed a significant selectivity index when comparing its effects on cancerous versus non-cancerous cells (19-fold lesser effect on MCF10A cells) indicating potential for targeted therapy .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Matrix Metalloproteinases (MMPs) : The compound exhibited inhibitory effects on MMP-2 and MMP-9 which are implicated in cancer metastasis .
- EGFR Inhibition : Similar compounds have been identified as reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell growth and survival pathways in cancer .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds has been evaluated using animal models:
- Absorption and Distribution : Studies indicate moderate exposure with a peak concentration (Cmax) of approximately 592 ± 62 mg/mL in Sprague-Dawley rats .
- Toxicity : The toxicity profile suggests acceptable safety margins with high oral doses (800 mg/kg) showing manageable toxicity levels in vivo .
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of a closely related compound demonstrated:
- Inhibition of Lung Metastasis : Treatment significantly reduced lung metastasis in a mouse model inoculated with MDA-MB-231 cells over a period of 30 days .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against drug-resistant strains:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, aryl halides (e.g., 2-iodoaniline derivatives) react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) under inert conditions. Alternative methods include electrophotocatalytic borylation using chlorinated or brominated precursors .
- Key Considerations : Optimize catalyst loading (1–5 mol%) and reaction temperature (80–110°C). Use degassed solvents (toluene, dioxane) to prevent catalyst deactivation. Yields vary depending on substituent steric/electronic effects (32–65% reported) .
Q. How is the compound characterized structurally and analytically?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for backbone assignments; ¹⁹F NMR (δ -129.0 ppm) to confirm trifluoromethyl groups .
- Mass Spectrometry : High-resolution DART-MS or LCMS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–B bond length ~1.57 Å in related boronic esters) .
Q. What purification strategies are effective for this compound?
- Methods : Silica gel column chromatography (ethyl acetate/petroleum ether gradients) or reverse-phase C18 columns (acetonitrile/water). Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .
- Challenges : Boronic esters are moisture-sensitive; use anhydrous conditions and inert gas (N₂/Ar) during handling .
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence reactivity in cross-coupling reactions?
- Analysis : The 2,3,6-trifluoro motif enhances electrophilicity at the para position, facilitating Suzuki couplings. However, steric hindrance from fluorine may reduce yields with bulky substrates. Compare reactivity to non-fluorinated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) via kinetic studies .
- Experimental Design : Use Hammett substituent constants (σₚ) to predict electronic effects. Monitor reaction progress via TLC or in situ ¹⁹F NMR .
Q. How can conflicting crystallographic and spectroscopic data be resolved?
- Case Study : If X-ray data (e.g., bond angles) conflict with DFT-optimized structures, validate via Hirshfeld surface analysis or Raman spectroscopy. For NMR discrepancies (e.g., unexpected splitting), check for dynamic effects (rotamers) or paramagnetic impurities .
- Troubleshooting : Repeat crystallography at low temperature (100 K) to reduce thermal motion artifacts. Use deuterated solvents for NMR to avoid solvent peaks .
Q. What strategies mitigate boronic ester hydrolysis during storage or reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
